molecular formula C10H11Cl2N3O B2827469 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride CAS No. 1781933-01-4

1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

Cat. No. B2827469
CAS RN: 1781933-01-4
M. Wt: 260.12
InChI Key: OXTHFDZPHYKSNY-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorophenyl)ethanamine” is a chemical with the molecular formula CHClN . It has an average mass of 155.625 Da and a monoisotopic mass of 155.050171 Da . Another related compound, “1-(4-Chlorophenyl)ethanamine hydrochloride”, has a CAS Number of 53896-10-9 and a molecular weight of 192.09 .


Synthesis Analysis

While specific synthesis methods for “1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride” are not available, a related compound, “1-(4-Chlorophenyl)ethylamine”, has been used in the preparation of N-phenylacetyl-®-1-(4-chlorophenyl)ethylamine via enantioselective acylation in aqueous medium and in the presence of penicillin acylase from Alcaligenes faecalis .


Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)ethanamine” can be viewed as a 2D Mol file or as a computed 3D SD file . For “1-(4-Chlorophenyl)ethanamine hydrochloride”, the linear formula is C8H11Cl2N .

Scientific Research Applications

Synthesis and Chemical Reactions

Research has been conducted on the synthesis and chemical behaviors of compounds structurally related to 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride. For instance, studies have explored the ring-fission and C–C bond cleavage reactions of related N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amines, demonstrating complex reaction pathways and the formation of novel compounds through these processes (Jäger et al., 2002).

Antimicrobial Activity

Compounds with the 1,3,4-oxadiazole moiety, such as those derived from phenylpropionohydrazides, have been synthesized and evaluated for their antimicrobial activities. These studies have shown that certain derivatives exhibit significant activity against bacterial and fungal strains, suggesting the potential utility of these compounds in developing new antimicrobial agents (Fuloria et al., 2009).

Anticancer and Apoptosis Induction

Research into novel 1,2,4-oxadiazoles and related compounds has also included the investigation of their antitumor activities. Some derivatives have been identified as potential apoptosis inducers with activity against cancer cell lines, highlighting their potential as anticancer agents. These studies aim to discover compounds with selective toxicity towards cancer cells, offering new avenues for cancer treatment (Zhang et al., 2005).

Neuroprotective Potential

The exploration of 1,3,4-oxadiazole derivatives for neuroprotective effects has included the synthesis and evaluation of compounds as inhibitors of enzymes like monoamine oxidase (MAO). Some derivatives have shown promising activity as MAO-B inhibitors, suggesting their potential use in treating neurodegenerative disorders such as Parkinson’s disease (Efimova et al., 2023).

Synthesis Methods and Chemical Properties

Various studies have focused on the synthesis methods and chemical properties of 1,3,4-oxadiazole derivatives, providing insights into their potential applications in materials science and pharmaceutical research. This includes the development of efficient synthesis protocols and the characterization of new compounds with potential biological or industrial applications (Mogilaiah & Reddy, 2005).

Safety and Hazards

The safety data sheet for a related compound, “®-1-(4-Chlorophenyl)ethylamine”, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O.ClH/c1-6(12)10-13-9(14-15-10)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTHFDZPHYKSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1781933-01-4
Record name 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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